2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol
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Overview
Description
2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is a chemical compound with the molecular formula C14H20N2O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1-isopentyl-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-isopentyl-1H-benzimidazol-2-yl)acetone.
Reduction: Formation of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethylamine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-isopentyl-1H-benzimidazole
- 2-(1-isopropyl-1H-benzimidazol-2-yl)ethanol
- 2-(1-isobutyl-1H-benzimidazol-2-yl)ethanol
Uniqueness
2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(3-methylbutyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJVAJONWNHKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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